molecular formula C9H14O B14372963 8-Nonynal CAS No. 90611-22-6

8-Nonynal

Cat. No.: B14372963
CAS No.: 90611-22-6
M. Wt: 138.21 g/mol
InChI Key: FDUWUGBVLZWXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nonynal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde, characterized by the presence of a carbonyl group attached to a hydrocarbon chain. This compound is known for its distinctive odor and is often used in the fragrance industry. Its structure consists of a nonane chain with a terminal aldehyde group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Nonynal can be synthesized through several methods. One common approach involves the oxidation of 8-nonyn-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, ensuring the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid.

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octyne. This process involves the addition of a formyl group to the triple bond of 1-octyne in the presence of a rhodium catalyst and carbon monoxide. The reaction is carried out under high pressure and temperature, yielding this compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Nonynal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to 8-nonynoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 8-nonyn-1-ol, using reducing agents such as sodium borohydride.

    Addition Reactions: The carbonyl group can participate in nucleophilic addition reactions, forming products like this compound oxime when reacted with hydroxylamine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Addition: Hydroxylamine hydrochloride, mild acidic conditions.

Major Products Formed:

    Oxidation: 8-Nonynoic acid.

    Reduction: 8-Nonyn-1-ol.

    Addition: this compound oxime.

Scientific Research Applications

8-Nonynal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

    Biology: this compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the synthesis of bioactive compounds.

    Industry: It is utilized in the fragrance industry due to its pleasant odor, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Nonynal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in its role as a building block in organic synthesis. Additionally, its ability to undergo nucleophilic addition reactions makes it a versatile intermediate in the formation of various chemical products.

Comparison with Similar Compounds

    Nonanal: Similar to 8-Nonynal but lacks the triple bond, making it less reactive in certain chemical reactions.

    Octanal: A shorter chain aldehyde with similar reactivity but different physical properties.

    Decanal: A longer chain aldehyde with similar chemical properties but higher boiling point and different odor profile.

Uniqueness: this compound’s unique structure, with both an aldehyde group and a triple bond, provides it with distinct reactivity compared to other aldehydes. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

non-8-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h1,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUWUGBVLZWXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448687
Record name 8-Nonynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90611-22-6
Record name 8-Nonynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.